3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate
Overview
Description
3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxycarbonyl group attached to a benzyl moiety, which is further linked to a 3,4-dichlorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate typically involves esterification reactions. One common method is the reaction between 3-(ethoxycarbonyl)benzyl alcohol and 3,4-dichlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) in aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Hydrolysis: 3-(ethoxycarbonyl)benzyl alcohol and 3,4-dichlorobenzoic acid.
Reduction: 3-(ethoxycarbonyl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, e.g., 3-(ethoxycarbonyl)benzyl 3,4-diaminobenzoate if amines are used.
Scientific Research Applications
3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential prodrug, where it can be metabolized in the body to release active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate depends on its application. In biological systems, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use and the specific biological target.
Comparison with Similar Compounds
Similar Compounds
3-(ethoxycarbonyl)benzyl benzoate: Lacks the dichloro groups, making it less reactive in substitution reactions.
3-(ethoxycarbonyl)benzyl 4-chlorobenzoate: Contains only one chlorine atom, which may result in different reactivity and properties.
3-(ethoxycarbonyl)benzyl 3,4-difluorobenzoate: Fluorine atoms instead of chlorine, leading to different electronic effects and reactivity.
Uniqueness
3-(ethoxycarbonyl)benzyl 3,4-dichlorobenzoate is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The dichloro groups can participate in various substitution reactions, making this compound versatile for synthetic applications.
Properties
IUPAC Name |
(3-ethoxycarbonylphenyl)methyl 3,4-dichlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O4/c1-2-22-16(20)12-5-3-4-11(8-12)10-23-17(21)13-6-7-14(18)15(19)9-13/h3-9H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYXTEMBTARPRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)COC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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